

"Methyl 6-hydroxy-5-nitronicotinate" CAS number 222970-61-8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 6-hydroxy-5-nitronicotinate**

Cat. No.: **B1287786**

[Get Quote](#)

An In-depth Technical Guide to **Methyl 6-hydroxy-5-nitronicotinate**

CAS Number: 222970-61-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxy-5-nitronicotinate is a substituted pyridine derivative with the chemical formula C₇H₆N₂O₅. While direct biological activity data for this compound is not extensively available in public literature, it serves as a crucial intermediate in the synthesis of pharmacologically active molecules, including inhibitors of Rho-associated protein kinase (ROCK) and histone deacetylase (HDAC). This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key building block in the development of therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Methyl 6-hydroxy-5-nitronicotinate** is presented in the table below.[\[1\]](#)

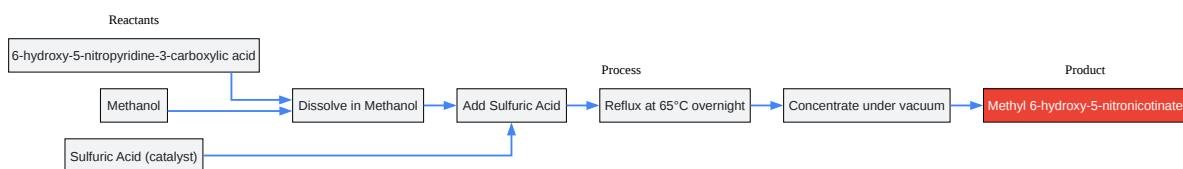
Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ O ₅	PubChem[1]
Molecular Weight	198.13 g/mol	PubChem[1]
IUPAC Name	methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate	PubChem[1]
CAS Number	222970-61-8	PubChem[1]
XLogP3-AA	-0.2	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	6	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	198.02767130 g/mol	PubChem[1]
Monoisotopic Mass	198.02767130 g/mol	PubChem[1]

Synthesis

Methyl 6-hydroxy-5-nitronicotinate is synthesized via the esterification of 6-hydroxy-5-nitropyridine-3-carboxylic acid.

Experimental Protocol: Fischer Esterification

This protocol is adapted from patent literature describing the synthesis of the compound.[2]


Materials:

- 6-hydroxy-5-nitropyridine-3-carboxylic acid
- Methanol (MeOH)
- Sulfuric acid (H₂SO₄)
- Round-bottom flask

- Reflux condenser
- Heating mantle
- Rotary evaporator

Procedure:

- In a 1000-mL round-bottom flask, dissolve 16 g (86.91 mmol) of 6-hydroxy-5-nitropyridine-3-carboxylic acid in 450 mL of methanol.[2]
- Carefully add 9 mL of concentrated sulfuric acid to the solution.[2]
- Equip the flask with a reflux condenser and heat the reaction mixture to 65°C.[2]
- Allow the reaction to stir at this temperature overnight.[2]
- After the reaction is complete, cool the mixture to room temperature.
- Concentrate the resulting mixture under reduced pressure using a rotary evaporator to yield the crude product.

[Click to download full resolution via product page](#)

Synthesis workflow for **Methyl 6-hydroxy-5-nitronicotinate**.

Role in Drug Development

Methyl 6-hydroxy-5-nitronicotinate is a valuable intermediate in the synthesis of complex heterocyclic molecules with therapeutic potential. Its utility has been demonstrated in the development of inhibitors for two distinct and important drug targets: Rho-associated protein kinase (ROCK) and histone deacetylases (HDACs).

Intermediate in the Synthesis of ROCK Inhibitors

The RhoA/ROCK signaling pathway is implicated in various cellular functions, and its dysregulation is associated with inflammatory disorders, immune disorders, and fibrosis.[\[2\]](#)

Methyl 6-hydroxy-5-nitronicotinate serves as a starting material for the synthesis of indazolyl thiadiazolamines, a class of compounds that have been investigated as ROCK inhibitors.[\[2\]](#)

[Click to download full resolution via product page](#)

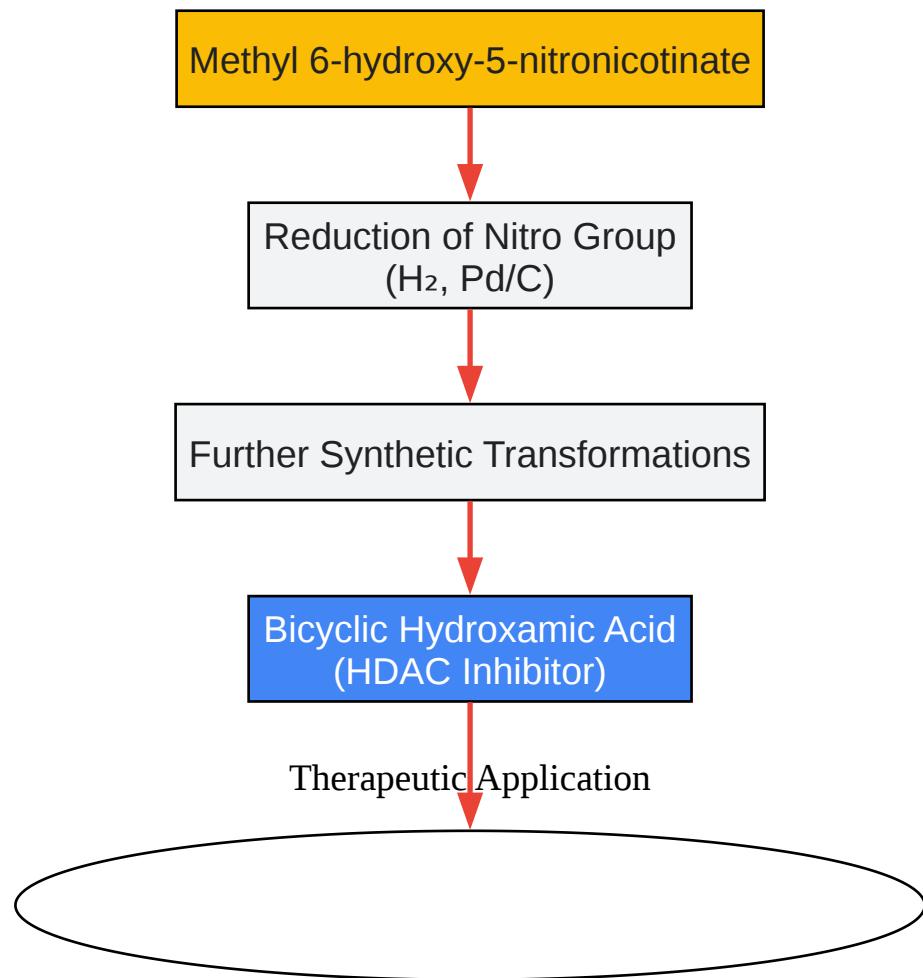
Role as an intermediate in ROCK inhibitor synthesis.

Intermediate in the Synthesis of HDAC Inhibitors

Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of therapeutics for various diseases, including cancers, autoimmune disorders, mental disorders, and neurodegenerative diseases.[\[3\]](#) **Methyl 6-hydroxy-5-nitronicotinate** is utilized as a precursor in the synthesis of bicyclic hydroxamic acids, which have been identified as potent HDAC inhibitors.[\[3\]](#)[\[4\]](#)

The following protocol, adapted from patent literature, describes the use of **Methyl 6-hydroxy-5-nitronicotinate** in the next step of a synthetic sequence towards an HDAC inhibitor.[\[3\]](#)[\[4\]](#)

Materials:


- **Methyl 6-hydroxy-5-nitronicotinate**

- Absolute Ethanol (abs. EtOH)
- Palladium on carbon (Pd/C, 10% w/w)
- Hydrogen gas (H₂)
- Celite®
- Methanol (MeOH) for filtration
- Reaction flask
- Stirring apparatus
- Filtration apparatus

Procedure:

- Dissolve 200 mg (1.01 mmol) of **Methyl 6-hydroxy-5-nitronicotinate** in 10 mL of absolute ethanol in a suitable reaction flask.[3][4]
- Add 107 mg (0.101 mmol) of 10% Pd/C to the solution.[3][4]
- Stir the mixture at room temperature under a hydrogen atmosphere for 16 hours.[3][4]
- Upon completion, filter the crude mixture through a pad of Celite®, washing with methanol. [3][4]
- Remove the solvents from the filtrate in vacuo to obtain the crude product, which can be used in the subsequent synthetic step without further purification.[3][4]

Synthetic Pathway

[Click to download full resolution via product page](#)

Synthetic pathway to HDAC inhibitors.

Biological Activity

There is currently a lack of publicly available data on the direct biological activity of **Methyl 6-hydroxy-5-nitronicotinate**. Its primary role described in the scientific literature is that of a synthetic intermediate. The biological effects of the final products derived from this molecule, such as the inhibition of ROCK and HDAC, are not properties of the intermediate itself but rather of the more complex molecules synthesized from it.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Methyl 6-hydroxy-5-nitronicotinate** is classified as a substance that causes severe skin burns and eye damage.[\[1\]](#)

Hazard Statements:

- H314: Causes severe skin burns and eye damage.[\[1\]](#)

Precautionary Statements:

- P260: Do not breathe dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
- P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P310: Immediately call a POISON CENTER or doctor/physician.

It is imperative that this compound be handled by trained personnel in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.

Conclusion

Methyl 6-hydroxy-5-nitronicotinate is a key chemical intermediate with significant utility in the field of medicinal chemistry and drug development. While it does not appear to have been extensively profiled for its own biological activity, its importance is underscored by its role in the synthesis of potent inhibitors of ROCK and HDAC, two clinically relevant enzyme families. The synthetic protocols outlined in this guide provide a foundation for researchers working on the development of novel therapeutics based on these and other molecular scaffolds. As with all chemical reagents, appropriate safety precautions must be strictly followed during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2016138335A1 - Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease - Google Patents [patents.google.com]
- 3. WO2017108282A1 - Bicyclic hydroxamic acids useful as inhibitors of mammalian histone deacetylase activity - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. ["Methyl 6-hydroxy-5-nitronicotinate" CAS number 222970-61-8]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1287786#methyl-6-hydroxy-5-nitronicotinate-cas-number-222970-61-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com